molecular formula C16H18N2O3S B2874262 4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide CAS No. 896308-25-1

4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide

Cat. No.: B2874262
CAS No.: 896308-25-1
M. Wt: 318.39
InChI Key: ZRKLGGJPGIVYSS-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry

Preparation Methods

The synthesis of 4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts like triethylamine . Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

4,5-Dimethyl-2-(3-phenoxypropanamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

4,5-dimethyl-2-(3-phenoxypropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-10-11(2)22-16(14(10)15(17)20)18-13(19)8-9-21-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKLGGJPGIVYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCOC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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